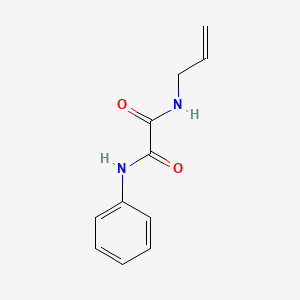

N1-allyl-N2-phenyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

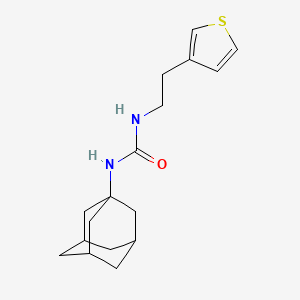

“N1-allyl-N2-phenyloxalamide” suggests a compound that contains an allyl group and a phenyl group attached to an oxalamide moiety . The allyl group is a substituent with the structural formula −CH2−HC=CH2 . It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The phenyl group refers to a ring of 6 carbon atoms, i.e., a benzene ring, minus one hydrogen atom.

Molecular Structure Analysis

The molecular structure would consist of an oxalamide core with an allyl group and a phenyl group attached. The allyl group could potentially participate in conjugation with the oxalamide group, leading to interesting electronic properties .Chemical Reactions Analysis

The allyl group is known to be quite reactive and can participate in a variety of reactions, including substitutions and additions . The phenyl group, being an aromatic system, is relatively stable but can undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the degree of conjugation, and the overall shape of the molecule would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Allelochemical Stress and Antioxidant Response

A study on the effects of allelochemicals on aquatic unicellular algae Chlorella vulgaris found that exposure to N-phenyl-2-naphthylamine, a compound related to N1-allyl-N2-phenyloxalamide, significantly increased the activities of antioxidant enzymes, indicating oxidative damage and inhibition of photosynthesis. This suggests that similar compounds might influence oxidative stress responses in aquatic organisms (Qian et al., 2009).

Bioactivity of Phenylpropanoids

Research on the leaves of Piper betle L. identified a new ether derivative of phenylpropanoid, demonstrating significant antioxidant activity and cytotoxic effects against various cancer cell lines. This highlights the potential therapeutic applications of phenylpropanoid derivatives, related to the structural family of N1-allyl-N2-phenyloxalamide, in cancer treatment (Atiya et al., 2018).

Novel Synthetic Approaches

A novel one-pot synthetic approach developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the synthetic versatility of compounds structurally related to N1-allyl-N2-phenyloxalamide. This method is high yielding and operationally simple, providing a useful formula for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Anti-inflammatory and Antimicrobial Properties

Compounds from the Illicium species, sharing functional groups with N1-allyl-N2-phenyloxalamide, demonstrated significant anti-inflammatory activity by inhibiting histamine release and reducing TNF-alpha levels in RBL-2H3 cells. This suggests potential applications of N1-allyl-N2-phenyloxalamide derivatives in treating inflammatory diseases (Matsui et al., 2007).

Wirkmechanismus

Target of Action

The compound’s primary targets and their roles are currently under investigation .

Mode of Action

It is known that the compound has a significant impact on the crystallization process of certain polymers

Biochemical Pathways

It is known that the compound plays a role in the crystallization process of certain polymers . The downstream effects of these pathways are currently under investigation.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-phenyl-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-8-12-10(14)11(15)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTOZHCXAFTUOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-phenyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773744.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2773746.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2773749.png)

![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(6-fluoropyridine-3-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2773751.png)

![(2-(4-fluorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2773755.png)

![(4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2773757.png)

![N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B2773758.png)

![Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro-](/img/structure/B2773766.png)